molecular formula C17H24FN3O2 B4017608 1-[4-Fluoro-2-nitro-5-(piperidin-1-YL)phenyl]azepane

1-[4-Fluoro-2-nitro-5-(piperidin-1-YL)phenyl]azepane

Cat. No.: B4017608
M. Wt: 321.4 g/mol
InChI Key: MFJGFOICIKADJP-UHFFFAOYSA-N
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Description

1-[4-Fluoro-2-nitro-5-(piperidin-1-YL)phenyl]azepane is a complex organic compound featuring a unique structure that combines a fluoro-nitro-phenyl group with an azepane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-Fluoro-2-nitro-5-(piperidin-1-YL)phenyl]azepane typically involves multi-step organic reactions. One common route includes the nitration of a fluoro-phenyl precursor, followed by the introduction of the piperidinyl group through nucleophilic substitution. The final step involves the formation of the azepane ring via cyclization reactions under controlled conditions.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-[4-Fluoro-2-nitro-5-(piperidin-1-YL)phenyl]azepane can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation: The piperidinyl group can be oxidized to form N-oxides using oxidizing agents like hydrogen peroxide.

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols.

    Oxidation: Hydrogen peroxide, other oxidizing agents.

Major Products:

    Reduction: Formation of an amine derivative.

    Substitution: Formation of various substituted derivatives.

    Oxidation: Formation of N-oxide derivatives.

Scientific Research Applications

1-[4-Fluoro-2-nitro-5-(piperidin-1-YL)phenyl]azepane has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which 1-[4-Fluoro-2-nitro-5-(piperidin-1-YL)phenyl]azepane exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The fluoro and nitro groups can enhance binding affinity and specificity, while the piperidinyl and azepane rings provide structural stability and facilitate interactions with biological molecules.

Comparison with Similar Compounds

  • 1-[4-Fluoro-2-nitro-5-(morpholin-1-YL)phenyl]azepane
  • 1-[4-Fluoro-2-nitro-5-(pyrrolidin-1-YL)phenyl]azepane

Comparison: 1-[4-Fluoro-2-nitro-5-(piperidin-1-YL)phenyl]azepane is unique due to the presence of the piperidinyl group, which can influence its chemical reactivity and biological activity. Compared to its analogs with morpholinyl or pyrrolidinyl groups, the piperidinyl derivative may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications.

Properties

IUPAC Name

1-(4-fluoro-2-nitro-5-piperidin-1-ylphenyl)azepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24FN3O2/c18-14-12-17(21(22)23)16(20-10-4-1-2-5-11-20)13-15(14)19-8-6-3-7-9-19/h12-13H,1-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFJGFOICIKADJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C2=CC(=C(C=C2[N+](=O)[O-])F)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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